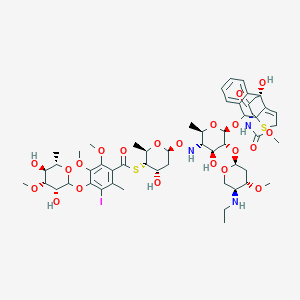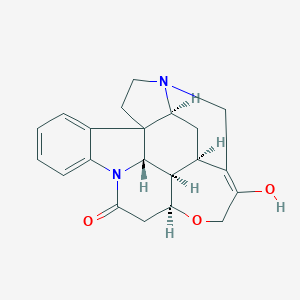
Calicheamicin epsilon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calicheamicin epsilon is a natural product that is produced by the bacterium Micromonospora echinospora. It is a potent antitumor agent that has been found to be effective against a variety of cancers, including leukemia, lymphoma, and solid tumors. This compound works by binding to DNA and causing breaks in the double helix, leading to cell death.
Wirkmechanismus
Calicheamicin epsilon works by binding to DNA and causing breaks in the double helix, leading to cell death. The molecule consists of two components: a DNA-binding component and a cytotoxic component. The DNA-binding component binds to the minor groove of DNA, while the cytotoxic component causes breaks in the double helix.
Biochemical and Physiological Effects
This compound has been found to have potent antitumor properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit DNA synthesis and repair, which leads to cell death. In addition, this compound has been found to have immunomodulatory effects, which may enhance its antitumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using calicheamicin epsilon in lab experiments is its potency. It has been found to be effective at low concentrations, which makes it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of using this compound in lab experiments is its toxicity. It can be harmful to normal cells, which makes it difficult to use in certain experimental settings.
Zukünftige Richtungen
For research include the development of new analogs, identification of biomarkers, and further research on its immunomodulatory effects.
Synthesemethoden
Calicheamicin epsilon is produced by the bacterium Micromonospora echinospora. The synthesis method involves the fermentation of the bacteria in a nutrient-rich medium. After fermentation, the this compound is extracted from the bacterial culture and purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Calicheamicin epsilon has been extensively studied for its antitumor properties. It has been found to be effective against a variety of cancers, including leukemia, lymphoma, and solid tumors. This compound has been used in preclinical studies to evaluate its efficacy and safety in animal models. It has also been used in clinical trials to evaluate its safety and efficacy in humans.
Eigenschaften
CAS-Nummer |
128050-91-9 |
|---|---|
Molekularformel |
C54H74IN3O21S2 |
Molekulargewicht |
1292.2 g/mol |
IUPAC-Name |
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6S)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(9R,14R)-9-hydroxy-14-(methoxycarbonylamino)-15-oxo-13-thiatetracyclo[7.4.3.01,10.03,8]hexadeca-3,5,7,10-tetraen-2-yl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |
InChI |
InChI=1S/C54H74IN3O21S2/c1-11-56-28-21-72-33(19-31(28)67-6)76-44-39(62)37(23(3)74-51(44)78-48-26-14-12-13-15-27(26)53(66)20-30(60)47(57-52(65)71-10)54(48)32(53)16-17-80-54)58-79-34-18-29(59)46(25(5)73-34)81-49(64)35-22(2)36(55)42(45(70-9)41(35)68-7)77-50-40(63)43(69-8)38(61)24(4)75-50/h12-16,23-25,28-29,31,33-34,37-40,43-44,46-48,50-51,56,58-59,61-63,66H,11,17-21H2,1-10H3,(H,57,65)/t23-,24+,25-,28+,29+,31+,33+,34+,37-,38+,39+,40-,43-,44-,46-,47-,48?,50?,51+,53-,54?/m1/s1 |
InChI-Schlüssel |
XXTHLYVEMKYYDA-FRNXNLOSSA-N |
Isomerische SMILES |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3C4=CC=CC=C4[C@@]5(CC(=O)[C@@H](C36C5=CCS6)NC(=O)OC)O)C)NO[C@H]7C[C@@H]([C@@H]([C@H](O7)C)SC(=O)C8=C(C(=C(C(=C8OC)OC)OC9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)OC)O)I)C)O)O |
SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C4=CC=CC=C4C5(CC(=O)C(C36C5=CCS6)NC(=O)OC)O)C)NOC7CC(C(C(O7)C)SC(=O)C8=C(C(=C(C(=C8OC)OC)OC9C(C(C(C(O9)C)O)OC)O)I)C)O)O |
Kanonische SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C4=CC=CC=C4C5(CC(=O)C(C36C5=CCS6)NC(=O)OC)O)C)NOC7CC(C(C(O7)C)SC(=O)C8=C(C(=C(C(=C8OC)OC)OC9C(C(C(C(O9)C)O)OC)O)I)C)O)O |
Synonyme |
calicheamicin epsilon CLM epsilon |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)
